![molecular formula C10H12O3 B3188504 (5-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol CAS No. 2164-55-8](/img/structure/B3188504.png)
(5-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
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Description
(5-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol , also known by other names such as 2-Hydroxymethyl-1,4-benzodioxan or 1,4-Benzodioxan-2-methanol , is a chemical compound with the molecular formula C₉H₁₀O₃ . It falls within the class of benzodioxins, which are heterocyclic compounds containing a dioxin ring system. The compound’s structure consists of a benzodioxane ring with a hydroxymethyl group attached to one of the carbon atoms .
Molecular Structure Analysis
The molecular weight of (5-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is approximately 166.17 g/mol . Its IUPAC Standard InChI is: InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2
. The compound’s structure can be visualized as a benzodioxane ring with a hydroxymethyl substituent .
Future Directions
properties
CAS RN |
2164-55-8 |
---|---|
Product Name |
(5-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(5-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-9-10(7)12-6-8(5-11)13-9/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
DHXRFDSMDYPYGW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)OC(CO2)CO |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(CO2)CO |
Origin of Product |
United States |
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